2-Bromo-3-(difluoromethyl)benzoic acid
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Overview
Description
2-Bromo-3-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)benzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the use of m-fluorobenzotrifluoride as a starting material, which undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the target compound . Another method involves reacting 2,4-difluorobenzoic acid with a bromide reagent in sulfuric acid, followed by esterification, rectification, purification, and hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-3-(difluoromethyl)benzoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The presence of bromine and difluoromethyl groups can influence the reactivity and selectivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(trifluoromethyl)benzoic acid: Similar in structure but with a trifluoromethyl group instead of difluoromethyl.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of difluoromethyl.
4-Bromo-2-fluorobenzoic acid: Has a fluorine atom at a different position on the benzene ring.
Uniqueness
2-Bromo-3-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, making it valuable in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C8H5BrF2O2 |
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Molecular Weight |
251.02 g/mol |
IUPAC Name |
2-bromo-3-(difluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) |
InChI Key |
WPGYSPOCOZNYEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Br)C(F)F |
Origin of Product |
United States |
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